Benzyl isoeugenol

Übersicht

Beschreibung

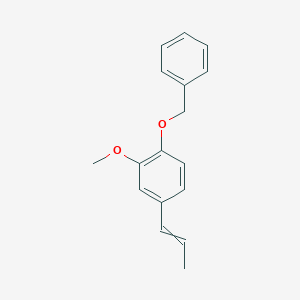

Isoeugenyl benzyl ether, also known as benzyl isoeugenol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoeugenyl benzyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenyl benzyl ether is primarily located in the membrane (predicted from logP). Isoeugenyl benzyl ether has a mild, balsam, and carnation taste.

Wirkmechanismus

Benzyl isoeugenol, also known as 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, is a compound with significant presence in the fragrance and flavor industry . This article aims to delve deep into the world of this compound, exploring its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound is structurally related to eugenol, a natural compound found in essential oils such as clove oil . Eugenol has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . Therefore, it can be inferred that this compound may have similar targets, primarily interacting with microbial cells and free radicals.

Mode of Action

Eugenol derivatives, including this compound, have shown promising antibacterial potential . They interact with bacterial cells, disrupting their normal function and leading to their death. As for the antioxidant action, it is likely that this compound interacts with free radicals, neutralizing them and preventing oxidative damage.

Biochemical Pathways

This compound may affect the biochemical pathways involved in bacterial growth and oxidative stress. An epoxide-diol pathway that transforms the eugenol isomer, isoeugenol, to vanillin via oxidation of the side chains of isoeugenol has been revealed in bacteria . This pathway involves the key enzyme isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin .

Pharmacokinetics

Eugenol is known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is its antimicrobial and antioxidant effects. It has the potential to inhibit the growth of bacteria and neutralize free radicals, thereby preventing bacterial infections and oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . Moreover, its environmental impact cannot be overlooked. Sustainability is a growing concern, and the environmental impact of chemical compounds like this compound is an important consideration .

Biochemische Analyse

Biochemical Properties

Benzyl isoeugenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with coniferyl alcohol acetyltransferase (CFAT), an enzyme involved in the biosynthesis of eugenol derivatives . The interaction with CFAT involves the acetylation of coniferyl alcohol, which is a crucial step in the biosynthesis pathway. Additionally, this compound exhibits antioxidant properties, which allow it to scavenge free radicals and prevent oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB activation, this compound can reduce inflammation and promote cell survival. Furthermore, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of NF-κB activation and sustained antioxidant activity . Its stability and efficacy can decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver . The metabolism of this compound leads to the production of various metabolites, including benzyl alcohol and isoeugenol . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize primarily in the cytoplasm and nucleus . The presence of this compound in the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its localization in the cytoplasm enables it to interact with various enzymes and signaling molecules, thereby modulating cellular processes .

Biologische Aktivität

Benzyl isoeugenol, a derivative of isoeugenol, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antioxidant properties, antimicrobial effects, and potential applications in various fields.

- Molecular Weight : 254.33 g/mol

- CAS Registry Number : 120-11-6

Cytotoxicity and Radical-Scavenging Activity

Research indicates that this compound exhibits significant cytotoxic properties, particularly in cancer cell lines. A study conducted on human submandibular gland adenocarcinoma cells (HSG) demonstrated that this compound generates benzyl radicals, contributing to its cytotoxic effects. The compound showed a notable ability to scavenge free radicals, which is essential for mitigating oxidative stress in biological systems .

Table 1: Cytotoxicity and Radical-Scavenging Activity of this compound

| Compound | Cytotoxicity (IC50) | Radical Scavenging Activity (DPPH IC50) |

|---|---|---|

| This compound | 76.40 µg/mL | 0.075 mM |

| Eugenol | 79.25 µg/mL | 0.050 mM |

| Isoeugenol | 80.41 µg/mL | 0.060 mM |

Antioxidant Properties

This compound has been shown to possess antioxidant properties, which are crucial for preventing cellular damage caused by reactive oxygen species (ROS). In vitro studies have indicated that it can enhance the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. It has demonstrated significant activity against bacteria and fungi, making it a potential candidate for use in food preservation and as a natural antimicrobial agent.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial properties of this compound against common pathogens:

- Test Organisms : Escherichia coli, Staphylococcus aureus, Candida albicans

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 0.5 mg/mL

- S. aureus: 0.25 mg/mL

- C. albicans: 0.75 mg/mL

These results indicate that this compound could be effective in controlling microbial growth in various settings.

Acaricidal Activity

This compound has also been investigated for its acaricidal properties against scabies mites. The compound exhibited significant mortality rates in both sensitive and resistant mite populations, suggesting its potential as an alternative treatment for scabies.

Table 2: Acaricidal Activity of this compound

| Compound | Sensitive Mites EC50 (mM) | Resistant Mites EC50 (mM) |

|---|---|---|

| This compound | 24.5 | 27.2 |

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Benzyl isoeugenol is predominantly utilized in the fragrance industry due to its sweet, spicy scent reminiscent of vanilla and almond. It is commonly incorporated into perfumes, soaps, and air fresheners. The compound interacts with olfactory receptors, triggering scent perception through specific binding mechanisms that require further exploration to elucidate detailed interactions with receptors.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, including:

- Bacteria: Staphylococcus aureus and Escherichia coli

- Fungi: Candida albicans

These findings suggest potential applications in food preservation and as a natural antimicrobial agent in personal care products.

Antioxidant Activity

This compound exhibits antioxidant properties, which may help scavenge free radicals and protect against oxidative stress. This activity opens avenues for its use in food preservation and the development of antioxidant therapies, potentially enhancing shelf life and safety in food products.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE): Relevant in Alzheimer's disease research.

- Tyrosinase: Important for skin lightening products.

These enzyme inhibition studies indicate that this compound could play a role in therapeutic applications targeting neurodegenerative diseases and cosmetic formulations.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates anti-proliferative effects on various cancer cell lines, along with pro-apoptotic activities. However, further research is required to fully understand the mechanisms of action and clinical applicability.

Biochemical Properties

This compound belongs to the class of organic compounds known as anisoles. Its biochemical activities include:

- Antifungal

- Antimicrobial

- Anti-inflammatory

- Antioxidant

- Analgesic

- Antiparasitic

These properties highlight its potential for various therapeutic applications .

Regulatory Considerations

As this compound continues to be integrated into consumer products, understanding its regulatory landscape is crucial. The compound's safety assessments have shown no mutagenic effects in specific tests, although further studies are necessary to evaluate chronic exposure risks and long-term safety profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against foodborne pathogens. Results indicated a significant reduction in bacterial load when incorporated into food matrices, suggesting its potential as a natural preservative.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential application in formulations aimed at reducing oxidative stress-related damage in food products.

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase activity in vitro, supporting its exploration as a candidate for Alzheimer's disease treatment.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Effective against Escherichia coli | ||

| Effective against Candida albicans | ||

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Inhibits tyrosinase | ||

| Anticancer | Anti-proliferative effects on cancer cells |

Eigenschaften

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859223 | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-11-6, 92666-21-2 | |

| Record name | Isoeugenol benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl benzyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.